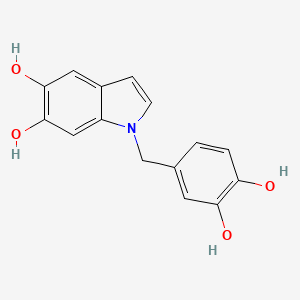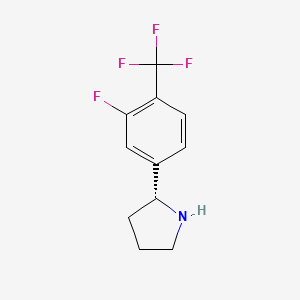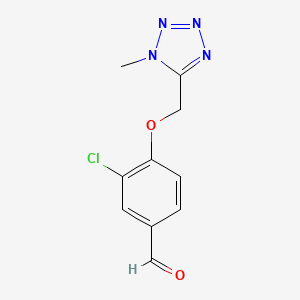
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chloro group and a methoxy group linked to a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole to the Benzaldehyde: The tetrazole derivative is then reacted with 3-chloro-4-hydroxybenzaldehyde under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzoic acid.
Reduction: 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets.
作用機序
The mechanism of action of 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding to enzymes or receptors . The chloro and methoxy groups can also modulate the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
4-(1H-Tetrazol-5-yl)benzaldehyde: Similar structure but lacks the chloro and methoxy groups.
3-Chloro-4-hydroxybenzaldehyde: Similar structure but lacks the tetrazole ring.
Uniqueness
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde is unique due to the presence of both the tetrazole ring and the chloro and methoxy substituents
特性
分子式 |
C10H9ClN4O2 |
|---|---|
分子量 |
252.66 g/mol |
IUPAC名 |
3-chloro-4-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C10H9ClN4O2/c1-15-10(12-13-14-15)6-17-9-3-2-7(5-16)4-8(9)11/h2-5H,6H2,1H3 |
InChIキー |
PLNFERFXURXIST-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=N1)COC2=C(C=C(C=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


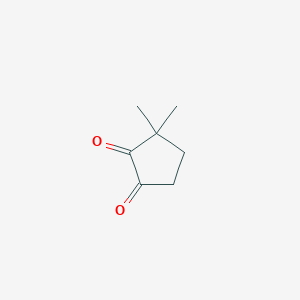
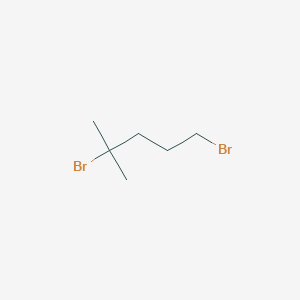
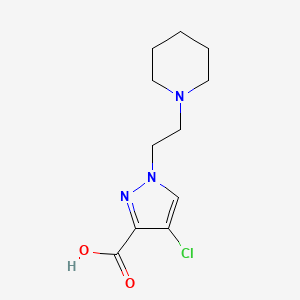

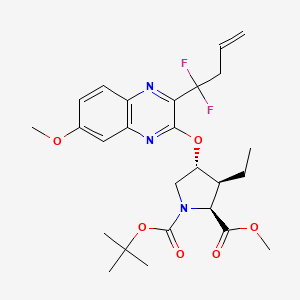
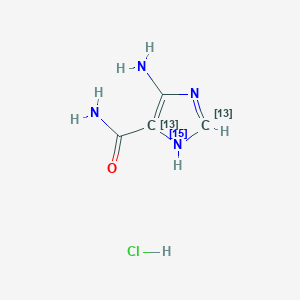
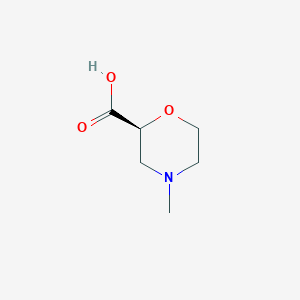

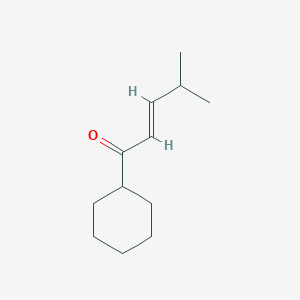
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
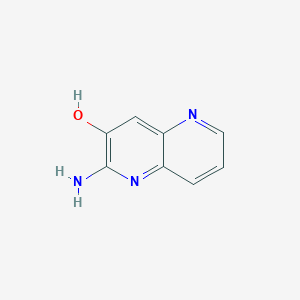
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
